molecular formula C10H16N4O B13645482 (5-Methyl-1h-pyrazol-3-yl)(3-methylpiperazin-1-yl)methanone

(5-Methyl-1h-pyrazol-3-yl)(3-methylpiperazin-1-yl)methanone

Cat. No.: B13645482
M. Wt: 208.26 g/mol
InChI Key: YFUMDBAJWASVBE-UHFFFAOYSA-N
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Description

(5-Methyl-1H-pyrazol-3-yl)(3-methylpiperazin-1-yl)methanone is a heterocyclic compound featuring a pyrazole moiety linked via a methanone bridge to a 3-methylpiperazine group. Its molecular formula is C₁₈H₂₀ClN₇O (as per its quinazoline derivative form in and ). This compound has been studied in structural biology contexts, particularly as a kinase inhibitor targeting Serine/threonine-protein kinase PAK4 (p21-activated kinase 4), where it binds to the ATP-binding pocket . The pyrazole ring contributes to π-π stacking interactions, while the 3-methylpiperazine group enhances solubility and modulates binding affinity .

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

(3-methylpiperazin-1-yl)-(5-methyl-1H-pyrazol-3-yl)methanone

InChI

InChI=1S/C10H16N4O/c1-7-5-9(13-12-7)10(15)14-4-3-11-8(2)6-14/h5,8,11H,3-4,6H2,1-2H3,(H,12,13)

InChI Key

YFUMDBAJWASVBE-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C(=O)C2=NNC(=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1h-pyrazol-3-yl)(3-methylpiperazin-1-yl)methanone typically involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 3-methylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as large-scale purification techniques such as industrial chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1h-pyrazol-3-yl)(3-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole or piperazine rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of alcohols or amines.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the piperazine ring.

Scientific Research Applications

(5-Methyl-1h-pyrazol-3-yl)(3-methylpiperazin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential pharmaceutical agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Methyl-1h-pyrazol-3-yl)(3-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Piperazine/Piperidine Substitutions

Several structurally related methanone derivatives with piperazine or piperidine substituents have been synthesized and characterized ():

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Key Applications/Findings
(3-Methylpiperazin-1-yl)(6-(3-(3-methylpiperazin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4h) Benzothiazole-methanone Dual 3-methylpiperazine groups, propoxy linker 161.1–161.6 76.4 Multitarget ligands for CNS disorders; high crystallinity due to symmetrical substitution
(4-Methylpiperazin-1-yl)(6-(3-(4-methylpiperazin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4g) Benzothiazole-methanone Dual 4-methylpiperazine groups, propoxy linker 99.2–99.7 28.1 Lower yield due to steric hindrance of 4-methyl group
(5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone Pyrazole-methanone Piperidine (no methyl group) N/A N/A Reduced polarity vs. piperazine analogues; potential PK/PD trade-offs
4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenylmethanone (w3) Pyrimidine-methanone 4-Methylpiperazine, triazole-phenyl N/A N/A Kinase inhibitor with optimized solubility

Key Observations :

  • Substituent Position : The position of the methyl group on the piperazine ring (3- vs. 4-methyl) significantly impacts synthetic yield and physicochemical properties. For example, 3-methylpiperazine derivatives (e.g., 4h ) exhibit higher yields (76.4%) compared to 4-methyl analogues (28.1% for 4g ) due to reduced steric hindrance .
  • Solubility and Binding: The 3-methylpiperazine group in the target compound enhances solubility while maintaining kinase-binding efficiency, as evidenced by its inclusion in PAK4 inhibitors (e.g., PDB ID: 5xva) .

Key Observations :

  • The pyrazole-methanone moiety in CZH216 provides a compact, planar structure ideal for ATP-binding pocket insertion, while the 3-methylpiperazine group balances hydrophilicity and steric fit.
  • In contrast, bulkier substituents (e.g., cyclohexyl-ethynyl in 7cmb ) may improve potency but reduce selectivity .

Key Observations :

  • The target compound’s amide-based synthesis likely offers higher regioselectivity compared to alkylation or nucleophilic substitution routes used for benzothiazole derivatives .
  • Predicted LogP values suggest moderate lipophilicity, aligning with its kinase inhibitor profile (optimal LogP range: 2–3).

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